molecular formula C13H19ClN2O2 B073315 2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide CAS No. 1149-65-1

2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide

Cat. No. B073315
CAS RN: 1149-65-1
M. Wt: 270.75 g/mol
InChI Key: SHOCZPNWEOMZQE-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and plays a vital role in maintaining metabolic balance in response to changes in nutrient availability. A-769662 has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle, and has potential therapeutic applications in the treatment of metabolic disorders such as type 2 diabetes and obesity.

Mechanism of Action

2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide activates AMPK by binding to the γ subunit of the enzyme, allosterically activating the kinase activity of the α subunit. This leads to increased phosphorylation of downstream targets involved in glucose and lipid metabolism, resulting in improved metabolic function.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle, and to reduce hepatic glucose production and lipogenesis in liver. It also increases insulin sensitivity and glucose tolerance, and reduces body weight and adiposity in animal models of obesity and type 2 diabetes.

Advantages and Limitations for Lab Experiments

The advantages of 2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide as a research tool include its specificity for AMPK activation, and its ability to improve metabolic function in vivo. However, its effects on other cellular pathways and potential off-target effects should be carefully considered. Additionally, the synthesis of 2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide can be challenging and requires specialized equipment and expertise.

Future Directions

Future research on 2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide could focus on its potential therapeutic applications in the treatment of metabolic disorders such as type 2 diabetes and obesity. Further studies could also investigate the effects of 2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide on other cellular pathways and potential off-target effects. Additionally, the development of more efficient and scalable synthesis methods for 2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide could facilitate its use as a research tool and potential therapeutic agent.

Synthesis Methods

2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-chlorophenol with 3-dimethylaminopropylamine to form the intermediate 4-chlorophenoxy-3-dimethylaminopropylamine. This intermediate is then reacted with acetic anhydride to form the final product, 2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle, and to increase fatty acid oxidation in liver and adipose tissue. 2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide has also been shown to reduce body weight and improve glucose tolerance in animal models of obesity and type 2 diabetes.

properties

CAS RN

1149-65-1

Product Name

2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide

InChI

InChI=1S/C13H19ClN2O2/c1-16(2)9-3-8-15-13(17)10-18-12-6-4-11(14)5-7-12/h4-7H,3,8-10H2,1-2H3,(H,15,17)

InChI Key

SHOCZPNWEOMZQE-UHFFFAOYSA-N

SMILES

CN(C)CCCNC(=O)COC1=CC=C(C=C1)Cl

Canonical SMILES

CN(C)CCCNC(=O)COC1=CC=C(C=C1)Cl

Origin of Product

United States

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